FH-535 Achieves ~4-Fold More Potent Antiproliferative Activity Than XAV939 in Liver Cancer Stem Cells Under Low-Serum Conditions
In a direct side-by-side comparison using liver cancer stem cells (LCSC) cultured in 1% serum, FH-535 inhibited cell proliferation with an IC50 of 5.1 µM, whereas the tankyrase inhibitor XAV939 required an IC50 of 55 µM under identical conditions, representing a 10.8-fold greater potency for FH-535 [1]. Even under 10% serum, FH-535 maintained a 4.0-fold advantage (IC50 13.8 µM vs. 55 µM) [1]. This head-to-head comparison was performed using ³H-thymidine incorporation as the proliferation readout after 72 h of compound exposure [1].
| Evidence Dimension | Antiproliferative IC50 in LCSC |
|---|---|
| Target Compound Data | IC50 = 5.1 µM (1% serum); IC50 = 13.8 µM (10% serum) |
| Comparator Or Baseline | XAV939: IC50 = 55 µM (under matched conditions) |
| Quantified Difference | 10.8-fold (1% serum); 4.0-fold (10% serum) |
| Conditions | LCSC; ³H-thymidine incorporation; 72 h treatment; 1% or 10% serum; direct comparison in identical assay |
Why This Matters
For researchers selecting a Wnt pathway inhibitor to probe cancer stem cell biology, FH-535's 4–11-fold superior potency versus XAV939 directly reduces compound consumption per experiment and widens the experimental window for combination studies.
- [1] Galuppo R, Gedaly R, Angulo P, et al. Targeting the Wnt/β-catenin signaling pathway in liver cancer stem cells and hepatocellular carcinoma cell lines with FH535. PLoS ONE. 2014;9(6):e99272. Fig. 3, Results section 'FH535 inhibits proliferation of LCSC and HCC cell lines'. View Source
